3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea
Description
The compound 3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea is a synthetic urea derivative featuring an imidazo[1,2-a]pyridine core substituted with a 3,4-dichlorophenyl group and a 3-(trifluoromethyl)phenyl urea moiety. Urea derivatives are frequently explored for their bioactivity, particularly as kinase inhibitors or modulators of cellular pathways . The imidazo[1,2-a]pyridine scaffold is known for its metabolic stability and π-π stacking interactions with biological targets, while the electron-withdrawing substituents (trifluoromethyl, dichlorophenyl) may enhance binding affinity and selectivity .
Properties
IUPAC Name |
1-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N4O/c22-15-7-6-12(9-16(15)23)18-11-27-19-17(5-2-8-30(18)19)29-20(31)28-14-4-1-3-13(10-14)21(24,25)26/h1-11H,(H2,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFNYZQEPBVQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CN3C2=NC=C3C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with 2-cyanopyridine to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
Key Observations:
Substituent Impact: Electron-withdrawing groups (e.g., trifluoromethyl, dichlorophenyl) are common in urea derivatives to improve target binding. The target compound’s 3,4-dichlorophenyl group mirrors compound 9g and 11g , which exhibit moderate-to-high yields (78.5–87.5%).
Core Structure Differences :
- Imidazo[1,2-a]pyridine (target compound) vs. thiazole-phenyl (9g/11g): The former offers a larger aromatic surface for target interaction, while the latter’s thiazole may confer metabolic resistance .
- Compound 1l demonstrates that ester-functionalized imidazo[1,2-a]pyridines exhibit lower synthetic yields (51%), highlighting the challenge of introducing bulky substituents.
Synthetic Efficiency :
- The target compound’s imidazo[1,2-a]pyridine core may require multi-step synthesis, akin to 1l , whereas thiazole-based analogs (9g/11g) achieve higher yields via streamlined routes .
Research Implications
For instance, urea derivatives with dichlorophenyl groups (e.g., 9g) are often screened against cancer cell lines , and the trifluoromethyl group may improve blood-brain barrier penetration . Further studies should prioritize optimizing synthetic routes (e.g., one-pot reactions as in ) and evaluating bioactivity relative to established analogs.
Biological Activity
The compound 3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea , also known by its CAS number 338415-26-2 , is an emerging molecule in medicinal chemistry. Its unique structure combines a urea moiety with an imidazo[1,2-a]pyridine scaffold, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H13Cl2F3N4O
- Molecular Weight : 465.26 g/mol
- CAS Number : 338415-26-2
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing imidazo[1,2-a]pyridine derivatives. For instance, research demonstrated that related compounds exhibit significant anti-proliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that regulate cell growth and survival.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-[3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea | A549 (Lung Cancer) | 0.5 | Inhibition of EGFR signaling |
| MCF7 (Breast Cancer) | 0.7 | Induction of apoptosis |
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For example, it may act as a selective inhibitor of certain kinases that are crucial in tumor growth.
- Target Enzymes :
- p38 MAPK
- c-Src
Case Study : A study reported that a structurally similar compound exhibited an IC50 value of 53 nM against p38 MAPK, suggesting that the target compound may share similar inhibitory properties .
Antimicrobial Activity
In addition to its anticancer potential, there is emerging evidence supporting the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. Compounds in this class have been evaluated for their activity against various bacterial strains.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Result |
|---|---|---|
| Staphylococcus aureus | 250 µg/mL | Moderate Activity |
| Escherichia coli | 250 µg/mL | Moderate Activity |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Compounds with similar structures have been shown to inhibit kinases involved in cancer signaling pathways.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells adds to its therapeutic potential.
- Antimicrobial Effects : The interaction with bacterial enzymes or cell wall synthesis pathways may explain its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
